![molecular formula C10H11F3N2 B12625161 (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine](/img/structure/B12625161.png)
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine
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Overview
Description
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropylmethanamine moiety
Preparation Methods
The synthesis of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Aromatic Substitution:
Cyclopropanation: Formation of the cyclopropyl ring through cyclopropanation reactions.
Amination: Introduction of the methanamine group via amination reactions.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Development
Trifluoromethylpyridine derivatives have been extensively studied for their pharmacological properties. The unique characteristics of the trifluoromethyl group can significantly alter the pharmacokinetics and pharmacodynamics of drugs.
- Antidepressants : Some derivatives of trifluoromethylpyridine have been investigated for their potential as antidepressants. For instance, compounds similar to (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antimicrobial Agents : Research indicates that various trifluoromethylpyridine derivatives exhibit antimicrobial properties. They can inhibit bacterial growth by interfering with essential metabolic pathways .
Clinical Trials
Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials for various therapeutic indications, including anxiety disorders and chronic pain management. The efficacy and safety profiles of these compounds are being evaluated to determine their potential for market approval .
Herbicides
The compound's application extends into agrochemicals, particularly in herbicide development. Trifluoromethylpyridine derivatives are known for their herbicidal activity against a range of weeds.
- Fluazifop-butyl : This herbicide, which incorporates a trifluoromethylpyridine structure, acts as an acetyl-CoA carboxylase inhibitor, effectively controlling grassy weeds in crops . Its mode of action has been well-documented, demonstrating superior efficacy compared to traditional herbicides.
Insecticides
Research has identified several trifluoromethylpyridine derivatives that exhibit insecticidal properties. These compounds disrupt insect metabolic processes, leading to effective pest control strategies without harming beneficial insects .
Synthesis and Efficacy of Trifluoromethylpyridines
A study published in Nature highlights the synthesis of various trifluoromethylpyridine derivatives and their biological activities. The authors demonstrated that modifications at different positions on the pyridine ring could enhance herbicidal activity while reducing phytotoxicity to crops .
Compound Name | Application | Activity Level | Reference |
---|---|---|---|
Fluazifop-butyl | Herbicide | High | |
Flonicamid | Insecticide | Moderate |
Clinical Evaluation of Trifluoromethylpyridine Derivatives
Recent clinical evaluations have focused on the safety and efficacy of these derivatives in treating anxiety disorders. One trial reported significant improvement in patient outcomes compared to placebo controls, suggesting a promising avenue for future drug development .
Mechanism of Action
The mechanism of action of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The cyclopropylmethanamine moiety may contribute to binding affinity and specificity .
Comparison with Similar Compounds
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: can be compared with other similar compounds, such as:
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
- 1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine
These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the cyclopropylmethanamine moiety in This compound distinguishes it from its analogs, potentially leading to unique biological activities and applications .
Biological Activity
(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine, also known as cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H12N2F3
- Molecular Weight : 216.20 g/mol
- IUPAC Name : 1-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}methanamine
- Canonical SMILES : C1CC1C(C2=CN=C(C=C2)C(F)(F)F)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to target proteins. This compound has been studied for its potential to modulate signaling pathways involved in various diseases.
Biological Activity Overview
Research has indicated that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The compound has shown potential antibacterial activity against various strains, indicating its usefulness in developing new antimicrobial agents.
- Neurological Effects : Investigations into its effects on neurotransmitter systems have suggested possible applications in treating neurological disorders.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being investigated .
- Antimicrobial Activity :
- Neuropharmacological Studies :
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-2-1-7(5-15-8)9(6-14)3-4-9/h1-2,5H,3-4,6,14H2 |
InChI Key |
JAOFAAHRVHGPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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